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Compound of Interest

Compound Name:
GSK2110183 analog 1

hydrochloride

Cat. No.: B605217 Get Quote

Disclaimer: Publicly available information specifically identifying "GSK2110183 analog 1
hydrochloride" is limited. This technical guide provides a detailed in vitro characterization of a

closely related and well-documented analog, GSK2141795 (Uprosertib), which shares a similar

mechanism of action and was co-developed with GSK2110183 (Afuresertib). The data

presented herein for GSK2141795 serves as a representative profile for a potent pan-Akt

inhibitor of this class.

This guide is intended for researchers, scientists, and drug development professionals, offering

a comprehensive overview of the preclinical in vitro evaluation of this class of Akt inhibitors.

Introduction
GSK2110183 (Afuresertib) and its analogs are potent, orally bioavailable, ATP-competitive

inhibitors of the serine/threonine kinase Akt (Protein Kinase B).[1][2][3] The PI3K/Akt signaling

pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant

activation is a frequent event in many human cancers.[1][3] By targeting all three isoforms of

Akt (Akt1, Akt2, and Akt3), these compounds represent a promising therapeutic strategy for a

range of malignancies.[1][4] This document outlines the in vitro pharmacological profile of

GSK2141795, a close analog of GSK2110183.
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The primary mechanism of action of GSK2141795 is the direct inhibition of the kinase activity of

all three Akt isoforms.

Table 1: Biochemical Potency against Akt Isoforms
Target Ki* (nM)

Akt1 0.066

Akt2 1.4

Akt3 1.5

*Ki denotes the inhibition constant, a measure of the compound's potency. Lower values

indicate higher potency.[1]

Cellular Activity
GSK2141795 demonstrates potent inhibition of the Akt signaling pathway within cancer cells,

leading to cell cycle arrest and induction of apoptosis.

Table 2: Cellular Proliferation Inhibition in Cancer Cell
Lines

Cell Line Cancer Type Pathway Activation EC50 (µM)

Hematological

Malignancies (various)

Leukemia,

Lymphoma, Myeloma

PI3K/Akt pathway

activation

Sensitive (EC50 < 1

µM in 65% of lines)

Solid Tumors (various) Breast, Ovarian, etc.
PI3K/Akt pathway

activation

Sensitive (EC50 < 1

µM in 21% of lines)

*EC50 represents the concentration of the compound that inhibits 50% of the cellular response,

in this case, cell growth.[5]

Downstream Signaling Inhibition
Treatment of cancer cell lines with this class of inhibitors leads to a concentration-dependent

decrease in the phosphorylation of multiple Akt substrates, including GSK3β, PRAS40, and
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FOXO proteins.[5][6] This confirms the on-target activity of the compound within a cellular

context.

Experimental Protocols
Kinase Inhibition Assay (Filter Binding Assay)
This assay determines the direct inhibitory effect of the compound on the enzymatic activity of

purified Akt isoforms.

Methodology:

Enzyme and Inhibitor Pre-incubation: Purified recombinant Akt1, Akt2, or Akt3 enzyme (at

low nanomolar concentrations) is incubated with a serial dilution of the test compound for 60

minutes.[1]

Reaction Initiation: The kinase reaction is initiated by the addition of a peptide substrate

(e.g., GSKα peptide) and [γ-³³P] ATP.[1]

Reaction Termination and Capture: After a 2-hour incubation, the reaction is stopped, and the

radiolabeled, phosphorylated peptide product is captured on a phosphocellulose filter plate.

[5]

Detection: The amount of incorporated radioactivity is quantified using a scintillation counter.

Data Analysis: The concentration of the compound that results in 50% inhibition of kinase

activity (IC₅₀) is determined. The true potency (Ki) is then calculated from this value.[5]

Cell Proliferation Assay (CellTiter-Glo®)
This assay measures the effect of the compound on the growth and viability of cancer cell lines.

Methodology:

Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

Compound Treatment: Cells are treated with a range of concentrations of the test compound

(typically from 0 to 30 µM) for 72 hours.[5]
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Lysis and Luminescence Measurement: The CellTiter-Glo® reagent is added to each well,

which lyses the cells and generates a luminescent signal proportional to the amount of ATP

present, an indicator of cell viability.

Data Analysis: The luminescent signal is read using a microplate reader. The EC₅₀ value is

calculated by fitting the data to a dose-response curve.[5]

Western Blotting for Phospho-protein Analysis
This technique is used to assess the inhibition of downstream signaling from Akt in treated

cells.

Methodology:

Cell Treatment and Lysis: Cancer cells are treated with the test compound for a specified

time. Following treatment, cells are lysed to extract total protein.

Protein Quantification: The total protein concentration in each lysate is determined using a

standard protein assay (e.g., BCA assay).

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated

by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and

then transferred to a nitrocellulose or PVDF membrane.

Immunoblotting: The membrane is incubated with primary antibodies specific for the

phosphorylated forms of Akt substrates (e.g., phospho-GSK3β, phospho-PRAS40) and total

protein levels as a loading control.

Detection: The membrane is then incubated with a secondary antibody conjugated to an

enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon

the addition of a substrate. The resulting light signal is captured on X-ray film or with a digital

imager.

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: PI3K/Akt Signaling Pathway and Point of Inhibition.
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Caption: In Vitro Characterization Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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